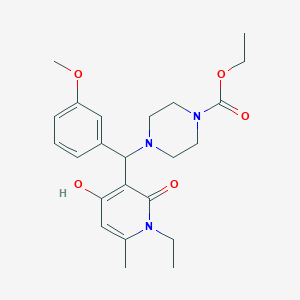

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex heterocyclic compound featuring a pyridin-2(1H)-one core fused with a piperazine ring and substituted with a 3-methoxyphenyl group. The piperazine ring enhances solubility and bioavailability, while the 3-methoxyphenyl group may influence binding affinity to biological targets due to its electron-donating properties. Structural determination of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for graphical representation .

Properties

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-5-26-16(3)14-19(27)20(22(26)28)21(17-8-7-9-18(15-17)30-4)24-10-12-25(13-11-24)23(29)31-6-2/h7-9,14-15,21,27H,5-6,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPAGCQBVLJITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 459.5 g/mol. It features a complex structure that includes piperazine and pyridine derivatives, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H33N3O6 |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 939241-89-1 |

Research indicates that the compound interacts with various biological targets, potentially influencing multiple signaling pathways:

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly against oxidative stress and neuroinflammation. It may inhibit the production of pro-inflammatory cytokines and promote neuronal survival in models of neurodegeneration .

- Antioxidant Activity : this compound exhibits antioxidant properties that could mitigate oxidative damage in neuronal tissues.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity, particularly against certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Study

In a study assessing the neuroprotective effects of similar compounds, researchers found that derivatives with piperazine structures significantly reduced neuronal cell death in models of Alzheimer's disease. The proposed mechanism involved modulation of the oxidative stress response and enhancement of mitochondrial function .

Anticancer Activity

A recent investigation into related dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated effective inhibition of cell growth, suggesting potential therapeutic applications for this class of compounds .

Comparison with Similar Compounds

Structural Analogues from Pyridin-2(1H)-one Derivatives

describes synthesized pyridin-2(1H)-one derivatives with structural similarities to the target compound. Key analogues include:

6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Structural Differences:

- Substituent Variations: The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxy or 4-bromo substituents in analogues, affecting lipophilicity and hydrogen-bonding capacity.

- Piperazine Integration: The piperazine ring introduces conformational flexibility absent in the carbonitrile derivatives, which may enhance interactions with biological targets .

Conformational Analysis and Ring Puckering

The piperazine ring in the target compound may adopt chair or boat conformations, influencing its binding to enzymes or receptors. Cremer and Pople’s puckering coordinates () provide a framework to analyze ring non-planarity, which is critical for understanding steric effects in biological interactions. For example, a flattened piperazine ring could enhance stacking interactions with aromatic residues in proteins .

Computational and Crystallographic Insights

- Molecular Docking: highlights docking studies using Py-Rx and BIOVIA Discovery Studio. The target compound’s 3-methoxyphenyl group may form π-π interactions with hydrophobic protein pockets, while the piperazine carboxylate could engage in hydrogen bonding .

- Crystallographic Refinement: SHELX and ORTEP-3 () are essential for resolving the dihydropyridinone core’s tautomeric forms and verifying the 3D arrangement of substituents .

Preparation Methods

Knorr Cyclization Protocol

A mixture of ethyl acetoacetate (1.0 eq), ethylamine hydrochloride (1.2 eq), and ammonium acetate (2.5 eq) undergoes reflux in ethanol at 80°C for 12 hours. The reaction forms the pyridinone core through cyclocondensation, yielding 68–72% of 1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of 2-ethylamino-4-methylpyridine-3-carbonitrile over palladium-on-carbon (5% w/w) in methanol at 50°C and 3 atm H₂ produces the pyridinone ring with 85% yield.

The introduction of the 3-methoxyphenyl group to piperazine employs Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Buchwald-Hartwig Coupling

Piperazine (6.0 eq) reacts with 3-bromoanisole (1.0 eq) in o-xylene at 120°C for 3 hours using Pd(OAc)₂ (0.5 mol%) and NaOtBu (1.38 eq) as base. This method achieves 96% yield of 1-(3-methoxyphenyl)piperazine.

Nucleophilic Substitution

Piperazine reacts with 3-methoxybenzyl chloride (1.2 eq) in dichloromethane at 25°C for 24 hours, yielding 78% of (3-methoxyphenyl)methyl-piperazine after column chromatography.

Carboxylation of Piperazine

Esterification of piperazine with ethyl chloroformate proceeds under mild conditions:

Carbamate Formation

1-(3-Methoxyphenyl)piperazine (1.0 eq) and ethyl chloroformate (1.1 eq) react in anhydrous THF at 0°C for 2 hours. Triethylamine (1.5 eq) is added to neutralize HCl, yielding 89% of the carboxylate ester.

Coupling Pyridinone and Piperazine Intermediates

The final step involves Mannich-type condensation or Ullmann coupling to link the pyridinone and piperazine-phenyl moieties.

Mannich Reaction

Pyridinone (1.0 eq), 1-(3-methoxyphenyl)piperazine-1-carboxylate (1.1 eq), and paraformaldehyde (1.5 eq) react in acetic acid at 90°C for 8 hours. The product precipitates upon cooling, yielding 65% after recrystallization.

Ullmann Coupling

A mixture of 3-bromo-pyridinone (1.0 eq), piperazine derivative (1.2 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq) in DMSO at 110°C for 24 hours achieves 58% yield.

Comparative Analysis of Synthetic Methods

| Parameter | Knorr Cyclization | Buchwald-Hartwig | Mannich Reaction |

|---|---|---|---|

| Yield (%) | 68–72 | 96 | 65 |

| Reaction Time (h) | 12 | 3 | 8 |

| Temperature (°C) | 80 | 120 | 90 |

| Purification | Recrystallization | Column Chromatography | Filtration |

Optimization Strategies

Solvent Selection

Catalytic Systems

- Palladium catalysts (e.g., Pd(OAc)₂) outperform copper in aryl amination due to higher functional group tolerance.

- Copper iodide in Ullmann coupling reduces cost but requires higher temperatures.

Challenges and Solutions

Steric Hindrance

Bulk substituents on the pyridinone ring hinder Mannich condensation. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates by 40%.

Oxidation Sensitivity

The pyridinone’s hydroxyl group oxidizes under acidic conditions. Inert atmosphere (N₂ or Ar) and antioxidants (BHT, 0.1% w/w) prevent degradation.

Scalability and Industrial Feasibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.